molecular formula C18H17FN2O2S B11529489 2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11529489
M. Wt: 344.4 g/mol
InChI Key: DFCIIGSPWCXUDF-UHFFFAOYSA-N
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Description

2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of sulfur and nitrogen-containing reagents.

    Introduction of the Fluoro and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Final Assembly: The final step involves the coupling of the thiazole ring with the ethan-1-ol moiety, which may require the use of coupling agents and catalysts to facilitate the reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17FN2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[4-(3-fluoro-4-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C18H17FN2O2S/c1-23-17-8-7-13(11-15(17)19)16-12-24-18(21(16)9-10-22)20-14-5-3-2-4-6-14/h2-8,11-12,22H,9-10H2,1H3

InChI Key

DFCIIGSPWCXUDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO)F

Origin of Product

United States

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